Ethyl 5-(pyridin-3-yl)-1,2,4-oxadiazole-3-carboxylate
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Overview
Description
Ethyl 5-(pyridin-3-yl)-1,2,4-oxadiazole-3-carboxylate is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound features a pyridine ring fused with an oxadiazole ring, making it a versatile scaffold for various chemical reactions and applications.
Mechanism of Action
Target of Action
Ethyl 5-Pyridin-3-yl-1,2,4-oxadiazole-3-carboxylate is an antimicrobial and antioxidant agent . It has been shown to inhibit Escherichia coli and Staphylococcus epidermidis , suggesting that these bacteria could be its primary targets.
Mode of Action
It’s known that many antimicrobial agents work by disrupting the cell wall or inhibiting essential enzymes in the bacteria, leading to their death .
Biochemical Pathways
Given its antimicrobial activity, it’s likely that it interferes with the biochemical pathways essential for the survival and replication of the bacteria .
Pharmacokinetics
These properties would be crucial in determining the bioavailability of the compound .
Result of Action
The result of the action of Ethyl 5-Pyridin-3-yl-1,2,4-oxadiazole-3-carboxylate is the inhibition of the growth of certain bacteria, such as Escherichia coli and Staphylococcus epidermidis . This suggests that the compound could potentially be used in the treatment of infections caused by these bacteria.
Action Environment
Factors such as ph, temperature, and the presence of other substances could potentially affect its action .
Biochemical Analysis
Biochemical Properties
1,2,4-oxadiazole derivatives have been found to exhibit a broad spectrum of agricultural biological activities . They have shown moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity to Rhizoctonia solani .
Cellular Effects
The cellular effects of Ethyl 5-Pyridin-3-yl-1,2,4-oxadiazole-3-carboxylate are not well-documented. Some 1,2,4-oxadiazole derivatives have shown strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo), a bacterium that causes serious diseases in plants .
Molecular Mechanism
1,2,4-oxadiazole derivatives are known to interact with various biomolecules, potentially influencing their function .
Metabolic Pathways
1,2,4-oxadiazole derivatives are known to interact with various enzymes and cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(pyridin-3-yl)-1,2,4-oxadiazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl nicotinate with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with an appropriate nitrile oxide to yield the desired oxadiazole ring .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(pyridin-3-yl)-1,2,4-oxadiazole-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups into the molecule, enhancing its versatility .
Scientific Research Applications
Ethyl 5-(pyridin-3-yl)-1,2,4-oxadiazole-3-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-(pyridin-2-yl)-1,2,4-oxadiazole-3-carboxylate
- Ethyl 5-(pyridin-4-yl)-1,2,4-oxadiazole-3-carboxylate
- Ethyl 5-(pyridin-3-yl)-1,3,4-oxadiazole-2-carboxylate
Uniqueness
Ethyl 5-(pyridin-3-yl)-1,2,4-oxadiazole-3-carboxylate is unique due to its specific substitution pattern on the pyridine and oxadiazole rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
ethyl 5-pyridin-3-yl-1,2,4-oxadiazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3/c1-2-15-10(14)8-12-9(16-13-8)7-4-3-5-11-6-7/h3-6H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNUJVBHBQOIXQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=N1)C2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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